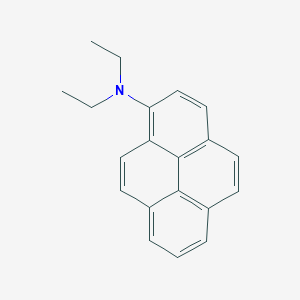![molecular formula C29H33NO3 B11975622 4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide CAS No. 288154-67-6](/img/structure/B11975622.png)
4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid ist eine organische Verbindung, die zur Klasse der Benzamide gehört. Sie enthält einen Dibenzo[b,d]furan-Rest, der für seine Stabilität und einzigartigen elektronischen Eigenschaften bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid umfasst typischerweise die folgenden Schritte:
Bildung des Dibenzo[b,d]furan-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Anlagerung der Decyloxygruppe:
Bildung der Benzamid-Bindung: Dies beinhaltet die Reaktion des Dibenzo[b,d]furan-Derivats mit einem Benzoylchlorid-Derivat unter geeigneten Bedingungen, um die Benzamid-Bindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Benzamid- oder Dibenzo[b,d]furan-Resten einführen könnten.
Wissenschaftliche Forschungsanwendungen
4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Elektronik: Die elektronischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs).
Medizinische Chemie: Ihre strukturellen Merkmale können für potenzielle therapeutische Anwendungen untersucht werden, z. B. bei der Entwicklung neuer Medikamente.
Materialwissenschaften: Die Verbindung kann zur Entwicklung neuer Materialien mit spezifischen elektronischen, optischen oder mechanischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid hängt von seiner spezifischen Anwendung ab. In der organischen Elektronik könnte seine Rolle den Ladungstransport oder die Lichtemission beinhalten. In der medizinischen Chemie könnte sie mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um ihre Wirkung auszuüben. Die beteiligten Wege würden von der Art dieser Interaktionen und dem biologischen Kontext abhängen.
Wirkmechanismus
The mechanism of action of 4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In organic electronics, its role might involve charge transport or light emission. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Dibenzo[b,d]furan-4-yl)anilin: Diese Verbindung enthält den Dibenzo[b,d]furan-Kern, hat aber eine Anilino-Gruppe anstelle einer Benzamid-Bindung.
Dibenzo[b,d]thiophenderivate: Diese Verbindungen haben eine ähnliche Struktur, aber mit einem Schwefelatom, das den Sauerstoff im Furanring ersetzt.
Einzigartigkeit
4-(Decyloxy)-N-(Dibenzo[b,d]furan-3-yl)benzamid ist einzigartig aufgrund des Vorhandenseins der Decyloxygruppe und der Benzamid-Bindung, die spezifische elektronische und sterische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
288154-67-6 |
|---|---|
Molekularformel |
C29H33NO3 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-decoxy-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C29H33NO3/c1-2-3-4-5-6-7-8-11-20-32-24-17-14-22(15-18-24)29(31)30-23-16-19-26-25-12-9-10-13-27(25)33-28(26)21-23/h9-10,12-19,21H,2-8,11,20H2,1H3,(H,30,31) |
InChI-Schlüssel |
VJTNNIVXOMIESC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975562.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![isopropyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975575.png)

![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11975591.png)
![N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11975604.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975617.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)

